Atorvastatin Impurity 15 is a degradation product associated with atorvastatin, a widely used antilipemic drug that belongs to the statin class. Statins are primarily utilized to lower cholesterol levels and reduce the risk of cardiovascular diseases. The identification and characterization of impurities like Atorvastatin Impurity 15 are crucial for ensuring the safety and efficacy of atorvastatin formulations. This compound is typically generated during the synthesis or storage of atorvastatin under various conditions, leading to concerns about drug quality and stability.
Atorvastatin Impurity 15 arises from the degradation of atorvastatin, particularly under acidic or basic conditions. Research has indicated that atorvastatin can decompose into several impurities when subjected to different environmental stresses, such as heat or pH variations. The degradation pathways often involve hydrolysis and lactonization reactions that can yield various structural derivatives, including Atorvastatin Impurity 15 .
Atorvastatin Impurity 15 is classified as a chemical impurity resulting from the degradation of atorvastatin. It is essential to categorize such impurities for regulatory compliance and quality control in pharmaceutical manufacturing.
The synthesis of Atorvastatin Impurity 15 is not typically performed intentionally; rather, it forms as a byproduct during the degradation of atorvastatin. Several methods have been explored to study these degradation pathways:
The technical details surrounding the synthesis of Atorvastatin Impurity 15 involve monitoring the reaction conditions, such as pH levels, temperature, and reaction time. For instance, atorvastatin is known to degrade into lactone forms under acidic conditions, which may lead to the formation of various impurities through subsequent reactions .
Atorvastatin undergoes several chemical reactions leading to the formation of impurities like Atorvastatin Impurity 15:
The reaction mechanisms often involve electrophilic attacks on specific sites within the atorvastatin molecule, leading to the formation of intermediates that can rearrange or decompose further into different impurity structures .
Atorvastatin functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. The presence of impurities like Atorvastatin Impurity 15 could potentially alter this mechanism by affecting drug solubility or bioavailability.
While specific data on Atorvastatin Impurity 15's physical properties are scarce, it is generally expected that impurities may exhibit altered solubility profiles compared to the parent compound.
Chemical properties such as stability under various pH conditions and thermal stability are critical for understanding how Atorvastatin Impurity 15 behaves during storage and formulation processes. Research indicates that atorvastatin itself is sensitive to both acidic and basic environments, which could similarly affect its impurities .
Atorvastatin Impurity 15 is primarily studied within pharmaceutical contexts for quality control purposes. Understanding its formation helps in developing strategies for minimizing impurities during drug manufacturing processes. Moreover, research into its effects on atorvastatin's pharmacodynamics can provide insights into optimizing formulations for better therapeutic outcomes.
Atorvastatin Impurity 15 (4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide) is a structurally defined process-related impurity arising during the synthesis of atorvastatin calcium, a blockbuster lipid-lowering drug. Identified by CAS number 444577-70-2 and molecular formula C₂₆H₂₅NO₃, this impurity exemplifies the complex by-products generated during multi-step manufacturing processes. Its control is integral to ensuring the safety and efficacy of atorvastatin formulations, as even trace amounts of impurities can compromise drug stability and patient safety. The molecular structure features a diketone moiety conjugated with phenyl and pentanamide groups, which may originate from incomplete ester hydrolysis or side reactions during pyrrole ring formation in the atorvastatin synthesis pathway [2].
Atorvastatin impurities are categorized into three primary classes based on origin:
Table 1: Classification of Key Atorvastatin Impurities
Type | Example | CAS Number | Chemical Significance |
---|---|---|---|
Process-related | Atorvastatin EP Impurity D | 148146-51-4 | Incomplete hydrolysis intermediate |
Degradation | Atorvastatin Lactam Sodium Salt | 148217-40-7 | Intramolecular cyclization product |
Isomeric | ortho-Hydroxy Atorvastatin Calcium Salt | 265989-46-6 | Positional isomer of oxidative metabolite |
Process-related | Atorvastatin Impurity 15 | 444577-70-2 | Synthetic intermediate/by-product |
Atorvastatin Impurity 15 is classified as a process-related impurity due to its formation during chemical synthesis rather than degradation. It shares structural motifs with atorvastatin’s diketone intermediates but lacks the critical HMG-CoA reductase-binding pharmacophore (dihydroxyheptanoic acid chain), rendering it pharmacologically insignificant [1] [2].
Impurity profiling is a critical component of pharmaceutical quality control, ensuring impurities remain below thresholds defined by ICH Q3A/B guidelines. For atorvastatin, this involves:
Advanced chromatographic techniques are essential due to Impurity 15’s hydrophobic nature (logP ≈4.2), which complicates separation from atorvastatin’s active form. Core–shell HPLC columns with superficially porous particles (e.g., 2.2 µm SPP) enable rapid separation within 15 minutes—six times faster than European Pharmacopoeia methods—while achieving detection limits of 0.002% [3].
Table 2: Analytical Methods for Impurity 15 Detection
Method | Conditions | Runtime | LOD | Key Advantage |
---|---|---|---|---|
EP Pharmacopoeia | C8 column, THF/ACN/buffer pH 5.0 | 85–90 min | 0.03% | Regulatory standard |
Novel HPLC (Core–shell) | 0.05% formic acid (pH 4.0)/ACN gradient | 15 min | 0.002% | Lower toxicity, higher sensitivity |
UPLC-MS | Not described in sources | - | - | Potential for structural characterization |
Atorvastatin Impurity 15 is monitored under stringent pharmacopeial standards:
Certified Reference Materials (CRMs) traceable to EP/USP standards (e.g., Sigma-Aldrich PHR1422) are essential for accurate quantification. These CRMs undergo ISO 17025/17034 certification, ensuring method validation parameters (linearity, accuracy) meet ICH Q2(R1) requirements [5]. Regulatory filings (ANDAs) must include:
Microgravity crystallization studies aboard the International Space Station (ISS) demonstrate that impurities like Impurity 15 significantly alter crystal morphology and dissolution rates. Under terrestrial gravity, even 0.5% impurities reduce crystallinity by 40%, underscoring the need for tight control during manufacturing [4].
Table 3: Regulatory Status of Atorvastatin Impurities
Pharmacopeia | Specified Impurities | Identification Threshold | CRM Source |
---|---|---|---|
European Pharmacopoeia | Impurities A–H (e.g., EP Impurity D) | ≥0.10% | Y0001327 |
USP 44-NF 39 | Atorvastatin methyl ester, tert-butyl ester | ≥0.15% | 1044516 |
Not specified | Atorvastatin Impurity 15 | Per ICH Q3A | Custom synthesis |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4